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molecular formula C7H15NO2 B8569648 3-(Dimethylamino)propyl acetate CAS No. 4339-94-0

3-(Dimethylamino)propyl acetate

Cat. No. B8569648
M. Wt: 145.20 g/mol
InChI Key: QIOHHDBZBVJGCT-UHFFFAOYSA-N
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Patent
US04352913

Procedure details

14.4 g of 3-dimethylamino-1-propanol and 14.3 g of acetic anhydride are reacted and worked up as described in Example 7. Yield: 14.9 g (73.1%) of analytically pure product (analysis by gas chromatography) with a boiling point of 53° C./12 torr.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[C:8](OC(=O)C)(=[O:10])[CH3:9]>>[N:2]([CH2:3][CH2:4][CH2:5][O:6][C:8]([CH3:9])=[O:10])([CH3:7])[CH3:1]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
14.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(C)(C)CCCOC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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